molecular formula C22H24N4O3S B2755290 N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243035-62-2

N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2755290
CAS No.: 1243035-62-2
M. Wt: 424.52
InChI Key: WGZTWJJHHNGSJC-UHFFFAOYSA-N
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Description

“N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide” is a complex organic compound. It contains several functional groups and rings, including an allyl group, a methoxyphenyl group, a thieno[3,2-d]pyrimidin ring, and a piperidine ring . These structural features suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups and structural features. For instance, the allyl group could undergo reactions typical of alkenes, such as addition and oxidation reactions. The thieno[3,2-d]pyrimidin ring might participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Biological Activity

Research into structurally related compounds has primarily focused on the synthesis of novel derivatives and their evaluation for various biological activities. For example, compounds with thieno[3,2-d]pyrimidine motifs have been synthesized and assessed for their potential as anti-inflammatory, analgesic, and anticancer agents.

  • Anti-inflammatory and Analgesic Properties : Studies have explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were found to be effective cyclooxygenase-1/2 (COX-1/2) inhibitors, showcasing the potential of thieno[3,2-d]pyrimidine derivatives in developing new therapeutic agents for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Anticancer Activity : Research has also highlighted the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which exhibited significant anti-angiogenic and DNA cleavage activities. These findings suggest that modifications to the thieno[3,2-d]pyrimidine core could yield potent anticancer agents by targeting angiogenesis and DNA integrity (Vinaya Kambappa, G. K. Chandrashekara, N. D. Rekha, P. Shivaramu, Komaraiah Palle, 2017).

Chemical Modification and Drug Development

The modification of chemical structures related to "N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide" has been a key area of research, aiming to improve pharmacological profiles and identify novel therapeutic targets.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been found to display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, structural analysis, and biological activities. Given the diverse biological activities of related compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-3-9-23-20(27)15-7-5-10-26(12-15)22-24-18-17(13-30-19(18)21(28)25-22)14-6-4-8-16(11-14)29-2/h3-4,6,8,11,13,15H,1,5,7,9-10,12H2,2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZTWJJHHNGSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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